2,3,5-Trichloroisonicotinic acid, also known as 2,3,5-trichloropyridine-4-carboxylic acid, is an organic compound with the molecular formula C6H2Cl3NO2 and a molecular weight of approximately 226.44 g/mol. This compound features a pyridine ring substituted with three chlorine atoms and a carboxylic acid group, making it a derivative of isonicotinic acid. It is characterized by its white crystalline powder form and is soluble in organic solvents. The compound has been assigned the CAS number 406676-18-4 and is recognized for its potential applications in various fields including agriculture and pharmaceuticals .
These reactions are facilitated by the presence of the electron-withdrawing chlorine atoms that enhance the electrophilicity of the carbon atoms in the pyridine ring.
Research into the biological activity of 2,3,5-trichloroisonicotinic acid suggests potential antimicrobial properties. Compounds with similar structures have been studied for their ability to inhibit bacterial growth and exhibit antifungal activities. The presence of multiple chlorine atoms may enhance its efficacy against certain pathogens due to increased lipophilicity and reactivity with biological targets .
The synthesis of 2,3,5-trichloroisonicotinic acid typically involves:
The synthetic route may vary based on desired yield and purity levels. Industrial methods often employ continuous flow reactors for efficiency .
2,3,5-Trichloroisonicotinic acid has several applications:
Studies on 2,3,5-trichloroisonicotinic acid's interactions focus on its binding affinity to specific enzymes or receptors involved in microbial inhibition. The compound's chlorinated structure may allow it to interact effectively with lipid membranes or active sites of enzymes, potentially leading to disruption of microbial functions. Further research is needed to elucidate its precise mechanisms of action at the molecular level.
Several compounds share structural similarities with 2,3,5-trichloroisonicotinic acid. A comparison highlights their unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloropyridine | C5H4ClN | Single chlorine substitution; simpler structure |
| 3-Chloropyridine | C5H4ClN | Chlorine at different position; less reactive |
| 4-Chloropyridine | C5H4ClN | Similar reactivity but lacks multiple chlorines |
| 2,6-Dichloronicotinic Acid | C6H4Cl2N | Two chlorines; potential for different biological activity |
| 4-Aminonicotinic Acid | C6H6N2 | Contains amino group instead of halogens |
The uniqueness of 2,3,5-trichloroisonicotinic acid lies in its specific arrangement of three chlorine atoms on the pyridine ring combined with a carboxylic acid functional group. This configuration potentially enhances its reactivity and biological activity compared to other similar compounds .
2,3,5-Trichloroisonicotinic acid exhibits thermodynamic stability consistent with other halogenated pyridine carboxylic acids. Based on comparative analysis with structurally similar compounds, the compound demonstrates enhanced thermal stability due to the electron-withdrawing effects of three chlorine substituents on the pyridine ring [1] .
The decomposition kinetics of related chlorinated isonicotinic acids indicate that thermal decomposition typically occurs above 200°C, with multiple decomposition stages observed in differential scanning calorimetry studies [1] [3]. For 2,3,5-trichloroisonicotinic acid, the estimated decomposition temperature ranges from 220-250°C, which is higher than the parent isonicotinic acid (≥300°C) [4], suggesting that the tri-chloro substitution pattern moderately reduces thermal stability while maintaining structural integrity under normal conditions.
Thermogravimetric analysis of similar halogenated pyridine carboxylic acids reveals decomposition activation energies ranging from 105-136 kJ/mol [3]. The decomposition process for 2,3,5-trichloroisonicotinic acid likely follows a multi-step mechanism involving:
The presence of three chlorine atoms creates significant electron-withdrawing effects that stabilize the carboxylic acid group through inductive effects, thereby requiring higher activation energies for decomposition initiation [5] .
Based on comparative thermodynamic analysis with related compounds, the estimated thermodynamic parameters for 2,3,5-trichloroisonicotinic acid are:
| Property | Estimated Value | Reference Temperature |
|---|---|---|
| Standard Enthalpy of Formation | -420 ± 30 kJ/mol | 298.15 K |
| Standard Entropy | 180 ± 20 J/(mol·K) | 298.15 K |
| Heat Capacity | 140 ± 15 J/(mol·K) | 298.15 K |
| Decomposition Activation Energy | 125 ± 15 kJ/mol | Variable |
The aqueous solubility of 2,3,5-trichloroisonicotinic acid is significantly reduced compared to the parent isonicotinic acid (5.2 g/L at 20°C) [4]. The tri-chloro substitution pattern dramatically decreases water solubility due to increased hydrophobic character and reduced hydrogen bonding capacity. Based on structural analysis and comparison with 3,5-dichloroisonicotinic acid, the estimated water solubility is approximately 0.5-1.0 g/L at 25°C [6] [7].
In polar protic solvents such as methanol and ethanol, 2,3,5-trichloroisonicotinic acid demonstrates enhanced solubility due to hydrogen bonding interactions between the carboxylic acid group and solvent molecules [8] [9]. The compound exhibits moderate solubility in:
The chlorine substituents create dipole-dipole interactions with polar aprotic solvents, enhancing dissolution in dimethylformamide and dimethyl sulfoxide [8] [10].
Non-polar solvents such as hexane, toluene, and chloroform show limited solubility for 2,3,5-trichloroisonicotinic acid due to the polar carboxylic acid functionality. However, the increased chlorine content provides some lipophilic character, resulting in:
The partition coefficient (log P) is estimated to be 2.5-3.0, indicating moderate lipophilicity [11] [12].
The pKa of 2,3,5-trichloroisonicotinic acid is significantly lower than the parent isonicotinic acid (pKa = 4.96) [4] due to the strong electron-withdrawing effects of three chlorine substituents. Comparative analysis with related compounds suggests:
Based on structure-activity relationships and the additive effects of electron-withdrawing groups, the estimated pKa of 2,3,5-trichloroisonicotinic acid is approximately -0.5 to -1.0 [15] [16].
The pH-dependent speciation of 2,3,5-trichloroisonicotinic acid shows:
| pH Range | Predominant Species | Percentage |
|---|---|---|
| < -0.5 | Protonated form (HA) | >95% |
| -0.5 to 1.0 | Mixed species | Variable |
| > 1.0 | Deprotonated form (A⁻) | >95% |
This extremely acidic behavior makes the compound predominantly ionized under physiological conditions, significantly affecting its molecular interactions and reactivity [17] [18].
The ionization process demonstrates:
Based on comparative analysis with related chlorinated isonicotinic acids, the melting point of 2,3,5-trichloroisonicotinic acid is estimated to be 245-255°C [14] [13] [19]. This represents an intermediate value between:
The melting point is influenced by:
The boiling point of 2,3,5-trichloroisonicotinic acid is estimated to be 390-410°C at standard pressure, based on computational predictions for related compounds [14] [13]. However, the compound may undergo decomposition before reaching its boiling point, making direct measurement challenging.
The phase transition characteristics include:
| Property | Value | Method |
|---|---|---|
| Melting Point | 245-255°C | Comparative analysis |
| Enthalpy of Fusion | 25-30 kJ/mol | Estimated from similar compounds |
| Entropy of Fusion | 50-60 J/(mol·K) | Calculated from ΔH/T |
| Heat Capacity Change | 40-50 J/(mol·K) | Estimated |
Irritant